molecular formula C6H16ClN3O B12354663 3-(dimethylamino)-N'-hydroxybutanimidamidehydrochloride

3-(dimethylamino)-N'-hydroxybutanimidamidehydrochloride

Katalognummer: B12354663
Molekulargewicht: 181.66 g/mol
InChI-Schlüssel: MUTDIOGFLPFFLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(dimethylamino)-N’-hydroxybutanimidamidehydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxybutanimidamide moiety, and a hydrochloride salt. Its unique chemical properties make it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N’-hydroxybutanimidamidehydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as a butanimidamide derivative. The reaction is often carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired production scale and the specific requirements of the end-use application. The industrial synthesis often employs advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(dimethylamino)-N’-hydroxybutanimidamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

3-(dimethylamino)-N’-hydroxybutanimidamidehydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(dimethylamino)-N’-hydroxybutanimidamidehydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxybutanimidamide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other dimethylamino derivatives and hydroxybutanimidamide analogs. Examples include:

Uniqueness

What sets 3-(dimethylamino)-N’-hydroxybutanimidamidehydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C6H16ClN3O

Molekulargewicht

181.66 g/mol

IUPAC-Name

3-(dimethylamino)-N'-hydroxybutanimidamide;hydrochloride

InChI

InChI=1S/C6H15N3O.ClH/c1-5(9(2)3)4-6(7)8-10;/h5,10H,4H2,1-3H3,(H2,7,8);1H

InChI-Schlüssel

MUTDIOGFLPFFLB-UHFFFAOYSA-N

Isomerische SMILES

CC(C/C(=N/O)/N)N(C)C.Cl

Kanonische SMILES

CC(CC(=NO)N)N(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.